REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][S:5]([O:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:7])=[O:6].C([Li])CCC>C1COCC1>[CH:4]1([S:5]([O:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:7])=[O:6])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClCCCS(=O)(=O)OCCCC
|
Name
|
|
Quantity
|
14.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water (2 ml)
|
Type
|
CUSTOM
|
Details
|
The volatiles evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with CH2Cl2 (150 ml)
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)S(=O)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.23 g | |
YIELD: PERCENTYIELD | 78.22% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |